molecular formula C8H16O2 B086555 5-Methylheptanoic acid CAS No. 1070-68-4

5-Methylheptanoic acid

Cat. No. B086555
CAS RN: 1070-68-4
M. Wt: 144.21 g/mol
InChI Key: OJTHHBCWUMTZEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methylheptanoic acid and its derivatives has been explored through various methodologies. For instance, an enantioselective synthesis approach for its derivative, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizes asymmetric hydrogenation, highlighting the importance of chiral catalysts in achieving high enantiomeric excess (ee) (Burk et al., 2003). Additionally, a practical synthesis from (S)-citronellol to chiral 3-methyl-heptanoic acid demonstrates the potential for functional group manipulation in deriving this compound from optically active precursors (Breitenbach et al., 1996).

Molecular Structure Analysis

The molecular structure of 5-methylheptanoic acid and its analogs is crucial for their chemical functionality. Research has delved into the stereochemistry of its derivatives, as seen in the synthesis of (R)‐ and (S)‐3‐Methylheptanoic Acids from chiral methyl molecules, showcasing the importance of stereocontrol in chemical synthesis (Zhang et al., 2015).

Chemical Reactions and Properties

5-Methylheptanoic acid participates in diverse chemical reactions. The compound has been used in studies exploring the formation of etheno-2'-deoxyguanosine adducts from hydroperoxyeicosatetraenoic acid, suggesting its involvement in complex oxidative processes (Jian et al., 2005).

Scientific Research Applications

  • Monohydroxy Alcohols Study : A study investigated the relaxational behavior of 5-methyl-3-heptanol using rheology and dielectric spectroscopy. This study provides insights into the supramolecular dynamics of monohydroxy alcohols, which could be relevant for understanding the properties and applications of related compounds like 5-Methylheptanoic acid (Gainaru et al., 2014).

  • Anti-inflammatory Activities : 5-O-Methylhirsutanonol (5-MH) exhibited antioxidant and anti-inflammatory activities, including the inhibition of nitric oxide production and expression of inflammation-associated genes. These properties are vital in understanding the biological activities and potential therapeutic applications of structurally related compounds like 5-Methylheptanoic acid (Han et al., 2008).

  • Synthetic Improvements : Research has improved the synthetic method of 3-methylheptanoic acid, which is structurally similar to 5-Methylheptanoic acid. Understanding these synthetic pathways can be crucial for the large-scale production and application of these compounds in various fields (Li Wei, 2010).

  • Iso-Alkane Oxidation : A study on Pseudomonas cells adapted to 2-methylhexane showed rapid oxidation of 5-methylhexanoic and iso-valeric acids. This research provides valuable insights into the metabolic pathways and biodegradation of methylated fatty acids, which can inform environmental and industrial applications of similar compounds like 5-Methylheptanoic acid (Thijsse & Linden, 2006).

  • Myocardial Imaging Tracer : 5-Methyl-17-[18F]fluoroheptadecanoic acid (5-MFHA) was proposed as a myocardial imaging tracer for positron emission tomography (PET). Its characteristics and potential application in medical imaging could be relevant for compounds like 5-Methylheptanoic acid in diagnostic medicine (Takahashi et al., 1996).

  • Catalysis in Environmental Remediation : A study on biochar/iron oxide composite as a catalyst for the degradation of naphthenic acids suggests potential applications in environmental remediation. The degradation of complex organic compounds like 5-Methylheptanoic acid could be facilitated by such catalytic systems (Song et al., 2022).

Safety And Hazards

5-Methylheptanoic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHHBCWUMTZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910211
Record name 5-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylheptanoic acid

CAS RN

1070-68-4
Record name 5-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
E Admasu Engda, G Vanhoenacker… - … on Packed Column …, 2013 - biblio.ugent.be
… ), Perfluoro-4-methylheptane sulfonate (P4FOS), Perfluoro-4-methylheptanoic acid (P4FOA), Perfluoro-5-methylheptane sulfonate (P5FOS), and Perfluoro-5-methylheptanoic acid (…
Number of citations: 1 biblio.ugent.be
Y Masuoka, A Nagai, K Shin-ya, K Furihata, K Nagai… - Tetrahedron …, 2001 - Elsevier
… They possess novel bicyclic depsipeptides involving 4-amino-3-hydroxy-5-methylhexanoic acid and 4-amino-3-hydroxy-5-methylheptanoic acid residues, respectively, as shown in Fig. …
Number of citations: 129 www.sciencedirect.com
KL Rinehart, R Sakai, V Kishore… - The Journal of Organic …, 1992 - ACS Publications
… The eight possible stereoisomers of isostatine, (3S,4P,5S)-4-amino-3-hydroxy-5-methylheptanoic acid, have been synthesizedfrom the four isomeric D- and L-isoleucinals and d- and L-…
Number of citations: 42 pubs.acs.org
BV Burger, WGB Petersen - Journal of chemical ecology, 2002 - Springer
… However, it was found that the retention time and mass spectra of synthetic 5-methylheptanoic acid are different from those of the natural compound. 5-Methylheptanoic acid, furthermore…
Number of citations: 30 link.springer.com
K Klarskov, H Gagnon, M Racine, PL Boudreault… - Toxicology Letters, 2018 - Elsevier
… The contaminants were derived from the following fatty acids of the bacterial cell membrane, 5-methylheptanoic acid (anteiso-C8:0) for AAA 1 -315; n-octanoic acid (n-C8:0) for AAA 2 -…
Number of citations: 7 www.sciencedirect.com
JG Buta, WR Lusby, JW Neal Jr, RM Waters… - Phytochemistry, 1993 - Elsevier
… of an authentic sample of 5-methylheptanoic acid. The gas … 5methylhexanoic and 5-methylheptanoic acid. Compound B (… of 5-methylhexanoic and 5methylheptanoic acid. The M, 650 …
Number of citations: 93 www.sciencedirect.com
CG Overberger, T Takekoshi - Macromolecules, 1968 - ACS Publications
Optically active pcly-(/?)-3-irethyl-7-heptanamide. poly-(S)-4-methyl-7-heptanamide, poly-(R)-5-methyl-7-heptanamide, and poly-(R)-6-methyl-7-heptanamide have been prepared from …
Number of citations: 25 pubs.acs.org
U Schmidt, M Kroner, H Griesser - Tetrahedron letters, 1988 - Elsevier
The 23-membered peptolide ring of the didemnins is formed in a two phase cyclization of a linear ω-amino-pentafluorophenyl ester in 70% yield without high dilution. (2 RS ,4 S )-2,5-…
Number of citations: 49 www.sciencedirect.com
V Sepe, MV D'Auria, G Bifulco, R Ummarino… - Tetrahedron, 2010 - Elsevier
Diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D, have been synthesized from commercially available 4-…
Number of citations: 26 www.sciencedirect.com
F Šorm, J Arient - Collection of Czechoslovak Chemical …, 1950 - cccc.uochb.cas.cz
… The keto-acid VII on electrolytic reduction on activated lead electrodes in sulphuric acid gave 5-methylheptanoic acid (VIII). The required ketone, 6-methyloctan-2-one (IX) was obtained …
Number of citations: 1 cccc.uochb.cas.cz

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